molecular formula C10H11N3O2 B13273005 2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13273005
M. Wt: 205.21 g/mol
InChI Key: ZNAPXCOPSSOKOO-UHFFFAOYSA-N
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Description

2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a carboxylic acid group, a methyl group, and a methyl(prop-2-yn-1-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the desired substituents through a series of reactions, including alkylation, amination, and carboxylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of enzyme interactions and as a probe for biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-aminopyrimidine-5-carboxylic acid: Similar structure but lacks the methyl(prop-2-yn-1-yl)amino group.

    6-Methyl-2-aminopyrimidine-4-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.

Uniqueness

2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the methyl(prop-2-yn-1-yl)amino group, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-methyl-6-[methyl(prop-2-ynyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-4-5-13(3)9-6-8(10(14)15)11-7(2)12-9/h1,6H,5H2,2-3H3,(H,14,15)

InChI Key

ZNAPXCOPSSOKOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)CC#C)C(=O)O

Origin of Product

United States

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